molecular formula C10H7BrFNO2 B1449533 5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid CAS No. 1781354-77-5

5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid

Cat. No. B1449533
M. Wt: 272.07 g/mol
InChI Key: CEIYGGDHCIHFEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, which may vary based on the specific synthetic route. One common approach is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid is approximately .

Scientific Research Applications

Synthesis and Methodology Development

Research on fluoroindolecarboxylic acids, including related compounds, has demonstrated significant advancements in synthetic methodologies. Schlosser et al. (2006) have explored the synthesis of twelve fluoroindolecarboxylic acids, showcasing a variety of methods to access these compounds efficiently. Their work highlights the strategic use of halogen/metal permutation and carbon dioxide trapping to achieve the desired products, emphasizing the flexibility and simplicity of these synthetic approaches (Schlosser, Ginanneschi, & Leroux, 2006). This foundational work underpins the synthetic accessibility of compounds like 5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid, making them valuable scaffolds in medicinal chemistry and organic synthesis.

Antimicrobial and Antiviral Research

The antimicrobial and antiviral potentials of bromoindole derivatives have been explored, reflecting the broader application of these compounds in the development of new therapeutic agents. For example, Segraves and Crews (2005) investigated brominated tryptophan alkaloids from Thorectidae sponges, identifying compounds with moderate antimicrobial activities. This research underscores the natural occurrence of bromoindole derivatives and their relevance in biologically active compound discovery (Segraves & Crews, 2005).

Anticancer and Antiproliferative Activities

The exploration of bromoindole derivatives extends into anticancer research, with various studies assessing their antiproliferative effects. The synthesis of new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones from 5-bromo-1H-indole showcases the potential of these compounds in inhibiting cancer cell growth. Fan Houxing's work on these derivatives, evaluated against different cancer cell lines, demonstrates their significant inhibitory activity, suggesting a promising area for future anticancer drug development (Fan Houxing, 2009).

properties

IUPAC Name

5-bromo-6-fluoro-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-7(11)8(12)3-9(5)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIYGGDHCIHFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=C(C=C21)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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